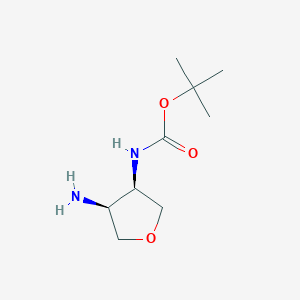

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection of Amino Group Using tert-Butyl Chloroformate

- Reaction Conditions: The amino precursor is reacted with tert-butyl chloroformate in an organic solvent such as dichloromethane.

- Base Utilization: Triethylamine is commonly employed to neutralize generated hydrochloric acid and drive the reaction forward.

- Temperature Control: The reaction is generally conducted at low temperatures (0°C to room temperature) to avoid side reactions and racemization.

- Outcome: Formation of the tert-butyl carbamate protected amine with high selectivity.

Formation of the Tetrahydrofuran Ring

- Starting Materials: Typically, amino alcohols or halogenated precursors are used.

- Ring Closure: Intramolecular nucleophilic substitution or cyclization under mild conditions ensures formation of the tetrahydrofuran ring with desired stereochemistry.

- Stereochemical Control: Use of chiral starting materials or chiral catalysts to enforce (3R,4S) configuration.

Optimization of Reaction Parameters

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates.

- Stoichiometry: Maintaining equimolar ratios of reactants minimizes side reactions.

- Temperature and Time: Controlled warming from 0°C to room temperature over several hours improves yield.

Purification Techniques

- Liquid-Liquid Extraction: Post-reaction mixtures are partitioned between ethyl acetate and saturated sodium bicarbonate to remove acidic impurities.

- Column Chromatography: Silica gel chromatography using gradients of ethyl acetate and hexane isolates the target compound with high purity.

- Crystallization: Recrystallization from ethanol/water mixtures can further enhance purity and enantiomeric excess.

- Data Table: Stock Solution Preparation

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.9444 | 0.9889 | 0.4944 |

| 5 | 24.7219 | 4.9444 | 2.4722 |

| 10 | 49.4438 | 9.8888 | 4.9444 |

Note: Volumes calculated based on molecular weight and desired molarity for preparing stock solutions in suitable solvents such as DMSO.

Microwave-Assisted Synthesis

- Microwave irradiation has been shown to reduce reaction times by up to 30% while improving yields.

- This method enhances energy efficiency and reaction uniformity, beneficial for scale-up.

Continuous Flow Reactor Application

- Industrial synthesis benefits from continuous flow reactors, allowing precise control of temperature, pressure, and mixing.

- This leads to improved reproducibility, higher throughput, and better safety profiles.

Biological Activity Correlation

- The stereochemistry (3R,4S) is critical for biological activity, influencing binding affinity to neurotransmitter receptors.

- Modifications on the carbamate and ring system affect pharmacokinetics and pharmacodynamics.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of tert-butyl protons (~1.4 ppm) and carbamate carbonyl (~155 ppm), as well as stereochemical configuration.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (C9H18N2O3, MW ~202.25).

- Polarimetry: Optical rotation measurements confirm enantiomeric purity.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity (Rf ~0.3–0.5 in EtOAc/hexane systems).

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino Protection | tert-butyl chloroformate, triethylamine, DCM, 0–25°C | Introduce Boc protecting group | Avoid racemization |

| Ring Formation | Amino alcohol precursor, DMF, controlled temperature | Cyclization to tetrahydrofuran | Stereoselective control |

| Purification | Liquid-liquid extraction, silica gel chromatography | Remove impurities and isolate product | Use gradient solvent systems |

| Characterization | NMR, MS, polarimetry, TLC | Confirm structure and purity | Essential for quality control |

The preparation of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate relies on well-established organic synthesis techniques emphasizing selective protection of amino groups and stereoselective ring closure. Optimization of reaction conditions, including solvent choice, temperature control, and purification methods, is critical to achieving high yield and enantiopurity. Advanced methods such as microwave-assisted synthesis and continuous flow reactors offer promising avenues for industrial-scale production. Analytical characterization ensures the structural integrity and suitability of the compound for further pharmaceutical applications.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine, potentially altering the compound’s reactivity and applications.

Substitution: The tetrahydrofuran ring can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrahydrofuran derivatives.

科学的研究の応用

1.1. Intermediate in Drug Synthesis

Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to create derivatives with enhanced therapeutic properties, particularly for neurological disorders.

1.2. Potential Therapeutic Uses

Research indicates that this compound may influence neurotransmission pathways, making it a candidate for developing treatments for conditions such as anxiety and depression. Its ability to interact with biological systems effectively positions it as a valuable asset in medicinal chemistry.

2.1. Interaction Studies

Studies have demonstrated that this compound exhibits notable biological activities, including potential binding affinity to specific receptors involved in neurotransmission. Techniques such as molecular docking and binding assays are often employed to evaluate these interactions.

2.2. Comparative Biological Studies

Comparative studies with structurally similar compounds reveal that the specific stereochemistry of this compound may confer distinct pharmacological profiles. For example:

| Compound Name | Similarity Score | Potential Applications |

|---|---|---|

| Tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 0.92 | Neurological disorders |

| N-Boc-D-serine | 0.85 | Peptide synthesis |

| Tert-butyl (1S,2R)-2-amino-cyclopentyl carbamate | 0.80 | Antidepressant development |

3.1. Direct Amination

Amination of tetrahydrofuran derivatives using tert-butyl carbamate leads to the formation of the desired carbamate.

3.2. Protecting Group Strategies

Utilizing protecting groups during synthesis can enhance yield and selectivity, allowing for the introduction of functional groups without compromising the integrity of sensitive sites within the molecule.

Case Study 1: Neurological Disorder Treatment

A study investigated the efficacy of this compound as a potential treatment for anxiety disorders in animal models. Results indicated significant anxiolytic effects compared to control groups, highlighting its therapeutic potential.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound revealed that employing microwave-assisted synthesis significantly reduced reaction times while improving yields by up to 30%.

作用機序

The mechanism by which tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring provides conformational stability, enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Groups : Fluorination (e.g., 907544-17-6) enhances metabolic stability, while hydroxymethyl groups (e.g., 1923238-60-1) improve hydrophilicity .

- Stereochemistry : The (3R,4S) configuration in the target compound is critical for enantioselective synthesis, whereas analogues like 263 lack explicit stereochemical details .

Physicochemical Properties

生物活性

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula CHNO. It is characterized by its unique structural features, including a tert-butyl group and a carbamate functional group, which contribute to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its ability to interact with various biological targets.

Research indicates that this compound may act on specific enzymes and receptors, modulating biological pathways. The compound's unique stereochemistry allows it to bind selectively to active sites on target molecules, potentially influencing their conformations and activities. This interaction is crucial for understanding its therapeutic effects.

Biological Targets

The compound has been studied for its interactions with various molecular targets, including:

- Enzymes : It may inhibit or enhance the activity of specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptor activity, impacting signaling pathways related to various physiological processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. For example, variations in stereochemistry can lead to different biological effects. A comparison of similar compounds highlights this aspect:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | CHNO | Different stereochemistry affecting biological activity |

| tert-butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate | CHNO | Contains a pyran ring instead of tetrahydrofuran |

| tert-butyl ((3S,4S)-4-amino-tetrahydrofuranyl)carbamate | CHNO | Lacks the specific stereochemical configuration |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase and β-secretase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- Protective Effects : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation. This protective effect is mediated through the modulation of inflammatory responses in astrocytes.

- Bioavailability : The bioavailability of these compounds in vivo remains a critical factor in their therapeutic efficacy. Studies indicate that modifications in structure may enhance their ability to cross the blood-brain barrier and achieve effective concentrations in target tissues.

Q & A

Q. How can the synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 2-bromoacetate can react with tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate in DMF at 0°C, followed by gradual warming to room temperature . Key optimizations include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of amine to methyl 2-bromoacetate to minimize side reactions.

- Solvent choice: DMF enhances solubility but requires thorough post-reaction extraction (e.g., 3×30 mL EtOAc) to remove polar impurities .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. For intermediates, crude products may proceed without purification if stability permits .

Q. What purification techniques are most effective for this compound?

Methodological Answer:

- Liquid-liquid extraction: After reaction completion, partition the mixture between EtOAc and saturated NaHCO₃ to remove acidic byproducts .

- Column chromatography: Employ silica gel with mobile phases like EtOAc/hexane (30–50% gradient) for high-purity isolation. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Crystallization: If applicable, recrystallize from ethanol/water mixtures to enhance crystalline purity.

Q. Which spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm stereochemistry and functional groups. Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyl (~155 ppm) .

- Mass spectrometry (HRMS): Validate molecular weight (C₉H₁₈N₂O₃, MW 194.13) with ESI+ or EI+ modes .

- Polarimetry: Measure optical rotation ([α]D) to confirm enantiopurity, especially for (3R,4S) configurations .

Advanced Questions

Q. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

- Chiral auxiliaries: Use enantiopure starting materials (e.g., (3R,4S)-tetrahydrofuran precursors) to preserve configuration .

- Stereoselective reactions: Employ Mitsunobu conditions or enzymatic resolution for chiral center retention .

- X-ray crystallography: Confirm absolute configuration via SHELX-refined structures. For example, ORTEP-3 or WinGX software can model electron density maps .

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

Methodological Answer:

- Dynamic effects in NMR: Low-temperature NMR (e.g., 200 K) may reduce conformational averaging, aligning observed shifts with X-ray static structures .

- DFT calculations: Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify discrepancies caused by solvent or crystal packing .

- Multi-method validation: Cross-reference IR (carbamate C=O stretch ~1700 cm⁻¹) and HPLC retention times to corroborate structural assignments .

Q. What reaction mechanisms underlie its application in Diels-Alder or protease inhibitor synthesis?

Methodological Answer:

- Diels-Alder: The tetrahydrofuran ring acts as a rigid scaffold, positioning dienophiles (e.g., acrylates) for stereoselective [4+2] cycloaddition. Computational modeling (e.g., Gaussian) can predict transition-state geometries .

- Protease inhibitors: The carbamate group serves as a reversible covalent inhibitor, targeting serine proteases. Kinetic studies (e.g., IC₅₀ via fluorogenic assays) quantify binding affinity .

Q. How can computational tools aid in modeling interactions or stability?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding to target enzymes (e.g., β-secretase) using PDB structures (e.g., 2IRZ) .

- MD simulations (GROMACS): Assess conformational stability in aqueous or lipid bilayers over 100-ns trajectories .

- QSPR models: Predict solubility or logP using descriptors like polar surface area (50.36 Ų) and H-bond donors/acceptors .

Q. What strategies are effective for synthesizing analogs with modified substituents?

Methodological Answer:

- Side-chain functionalization: Replace the tert-butyl group with Boc-protected amines (e.g., tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate) via SN2 reactions .

- Ring modifications: Introduce halogens (e.g., 3-chlorophenyl substituents) via Suzuki coupling, using Pd(PPh₃)₂Cl₂/CuI catalysts in THF .

- Protecting group swaps: Substitute Boc with Fmoc for acid-labile intermediates, monitored by TLC .

Q. How can stability under varying experimental conditions be assessed?

Methodological Answer:

- Thermogravimetric analysis (TGA): Measure decomposition temperatures (Td ~150–200°C) under N₂ .

- pH stability studies: Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .

- Light sensitivity: Expose to UV (365 nm) and quantify photodegradation products via LC-MS .

Q. What methodologies validate its role in macromolecular crystallography pipelines?

Methodological Answer:

- SHELX integration: Use SHELXC/D/E for experimental phasing of protein-carbamate complexes. High-resolution data (<1.5 Å) improves map quality .

- Twinned data refinement: For challenging crystals, apply SHELXL’s TWIN/BASF commands to model pseudomerohedral twinning .

- Validation tools: Check geometric accuracy with MolProbity and Rfree/Rwork convergence (<5% difference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。